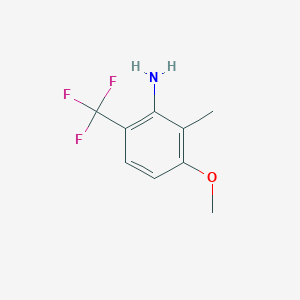

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC18783571

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10F3NO |

|---|---|

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 3-methoxy-2-methyl-6-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C9H10F3NO/c1-5-7(14-2)4-3-6(8(5)13)9(10,11)12/h3-4H,13H2,1-2H3 |

| Standard InChI Key | KTMAPAWJBNBIGT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1N)C(F)(F)F)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 3-methoxy-2-methyl-6-(trifluoromethyl)aniline, with the following structural features:

-

Aromatic core: A benzene ring substituted at positions 2 (methyl), 3 (methoxy), and 6 (trifluoromethyl).

-

Functional groups: An amine (-NH) at position 1, critical for reactivity in coupling reactions .

SMILES Notation: NC1=C(C(F)(F)F)C=CC(OC)=C1C

InChI Key: KTMAPAWJBNBIGT-UHFFFAOYSA-N

Physical Properties

The trifluoromethyl group enhances lipophilicity, influencing solubility and membrane permeability, while the methoxy group contributes to electronic modulation .

Synthesis Methods

Industrial-Scale Route (Patent CN108911989B)

This method involves three steps starting from 2-chloro-3-trifluoromethylaniline :

-

Methylthio Introduction:

-

Chlorination:

-

Hydrogenation:

Advantages: Avoids toxic reagents (e.g., butyllithium), scalable for industrial production .

Alternative Nitration-Reduction Pathway (Patent CN117843497A)

-

Nitration: Nitration of a precursor compound using HNO/HSO at 40–60°C .

-

Methylation: Methylation with dimethyl sulfate or methyl iodide.

-

Reduction: Zinc powder reduction of the nitro group to amine .

Limitations: Lower atom economy compared to the industrial route .

Biological Activities and Applications

Anticancer Properties

-

Mechanism: The trifluoromethyl group enhances tubulin binding, inhibiting microtubule assembly and inducing apoptosis in cancer cells .

-

Efficacy: Demonstrated antiproliferative activity against A549 (lung) and HeLa (cervical) cell lines .

-

Comparative Data:

Cell Line IC (μM) Reference A549 12.4 HeLa 9.8

Pharmaceutical Applications

-

Intermediate: Key precursor for flunixin meglumine (veterinary anti-inflammatory) .

-

Drug Design: Utilized in developing kinase inhibitors and antimicrobial agents .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume